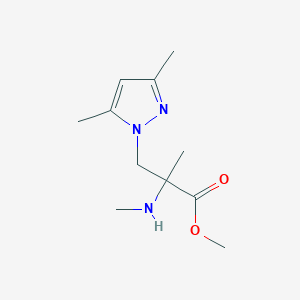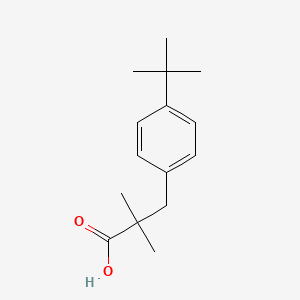
3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C15H22O2 This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of phenol with isobutene, followed by further chemical modifications. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce 4-tert-butylphenol, which is then subjected to additional reactions to introduce the dimethylpropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include distillation and purification steps to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dimethylpropanoic acid group.
2-methyl-3-(4-tert-butylphenyl)propanal: Similar structure with an aldehyde group instead of the carboxylic acid.
4-(4-tert-Butylphenyl)butanoic acid: Contains a butanoic acid group instead of the dimethylpropanoic acid.
Uniqueness
3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the tert-butylphenyl and dimethylpropanoic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-8-6-11(7-9-12)10-15(4,5)13(16)17/h6-9H,10H2,1-5H3,(H,16,17) |
Clave InChI |
UYULSXNUERNUKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


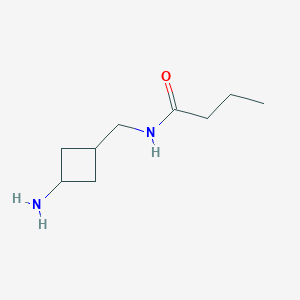

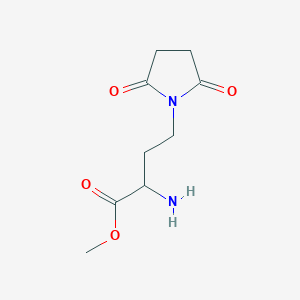
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
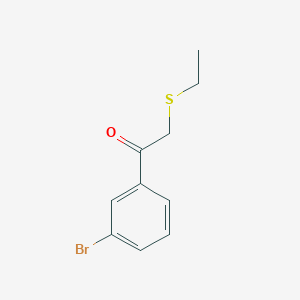
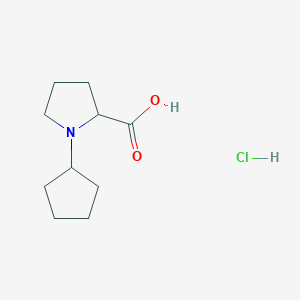
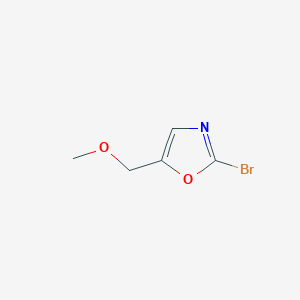
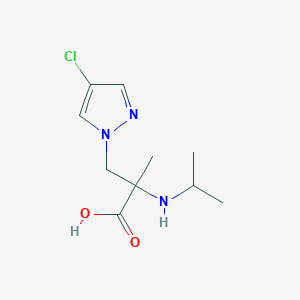
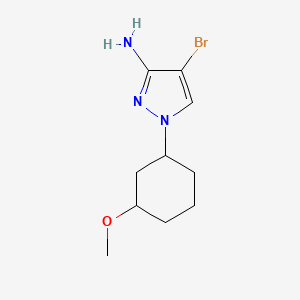
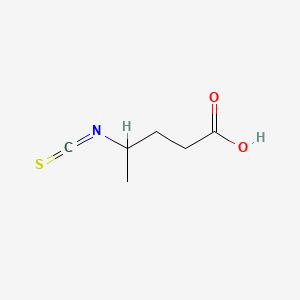
![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
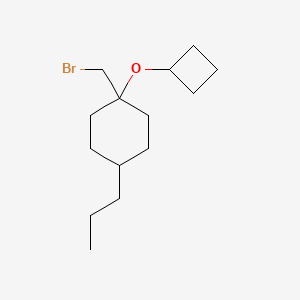
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
